4-(Dimethylamino)benzoyl chloride
Overview
Description
4-(Dimethylamino)benzoyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzoyl chloride derivatives and their reactions, which can provide insights into the behavior of similar compounds. These derivatives are used in the synthesis of polymers, coumarins, and other organic molecules, indicating the versatility of benzoyl chloride derivatives in organic synthesis .
Synthesis Analysis
The synthesis of benzoyl chloride derivatives typically involves the reaction of an acid with thionyl chloride to produce an acid chloride, which is then further reacted with other compounds to obtain the desired product. For example, a diacid monomer was synthesized from L-leucine and phthalic anhydride, followed by conversion to an acid chloride and subsequent reactions to produce a novel aromatic diacid used in polymerization . Similarly, other studies have synthesized benzoyl chloride derivatives by reacting benzoyl chloride with various nucleophiles .
Molecular Structure Analysis
The molecular structure of benzoyl chloride derivatives can be characterized by techniques such as FTIR, 1H NMR, and X-ray crystallography. These methods provide information about the functional groups present and the overall molecular geometry. For instance, X-ray crystallography was used to characterize the acetylation, amination, and methylation products of a coumarin-based diketone lactone .
Chemical Reactions Analysis
Benzoyl chloride derivatives undergo a variety of chemical reactions, including step-growth polymerization, acetylation, amination, and methylation. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. The reaction mechanisms often involve addition-elimination processes, and the rate and equilibrium constants of these reactions can be determined experimentally . Additionally, benzoyl chloride derivatives can be used for the direct benzoylation of alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoyl chloride derivatives, such as solubility, thermal stability, and reactivity, are crucial for their applications in synthesis. The polymers derived from these compounds exhibit good solubility in amide-type solvents and have high thermal stability, as indicated by thermal gravimetry analysis . The solubility and reactivity of these compounds can be tailored by modifying their molecular structure, as seen in the synthesis of various derivatives .
Scientific Research Applications
- 4-(Dimethylamino)benzoyl chloride is an organic chemical .
- It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
- It is also used as an HPLC (High-Performance Liquid Chromatography) derivatization reagent .
-
Organic Synthesis : This compound is used as a raw material and intermediate in organic synthesis . It can be used to produce other chemicals, contributing to the synthesis of complex organic molecules.
-
Pharmaceuticals : In the pharmaceutical industry, 4-(Dimethylamino)benzoyl chloride is used as an intermediate . It can be involved in the synthesis of various pharmaceutical compounds.
-
Agrochemicals : Similar to its role in pharmaceuticals, this compound is also used in the production of agrochemicals . It can help in the synthesis of pesticides, herbicides, and other agricultural chemicals.
-
HPLC Derivatization Reagent : 4-(Dimethylamino)benzoyl chloride can be used as a derivatization reagent in High-Performance Liquid Chromatography (HPLC). This process involves reacting the compound with the analyte to form a derivative that can be easily detected or separated .
-
Synthesis of 6-O-(4-(Dimethylamino)benzoyl)curdlan (DABz-Cur) : This compound can be synthesized by adding curdlan to dry N-methyl-2-pyrrolidinone (NMP) containing 4-(Dimethylamino)benzoyl chloride and pyridine .
Safety And Hazards
4-(Dimethylamino)benzoyl chloride is classified as causing severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment, including gloves, eyeshields, and dust masks . Contact with water liberates toxic gas .
properties
IUPAC Name |
4-(dimethylamino)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJDXRVQCYBXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963871 | |
Record name | 4-(Dimethylamino)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)benzoyl chloride | |
CAS RN |
4755-50-4 | |
Record name | 4-(Dimethylamino)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4755-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethylamino)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl chloride, 4-(dimethylamino) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Dimethylamino)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.